molecular formula C15H18Cl2N4O5 B10795675 Propiconazole-d3 (nitrate)

Propiconazole-d3 (nitrate)

Cat. No.: B10795675
M. Wt: 408.2 g/mol
InChI Key: OHCCKHXQYTUYED-XIQAKCKDSA-N
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Chemical Reactions Analysis

Types of Reactions

Propiconazole-d3 (nitrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of propiconazole include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reactions .

Major Products

The major products formed from these reactions include oxidized derivatives and substituted triazole compounds.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole antifungal that inhibits ergosterol synthesis.

    Itraconazole: Similar to propiconazole, it disrupts fungal cell membrane synthesis.

    Ketoconazole: A broad-spectrum antifungal with a similar mechanism of action.

Uniqueness

Propiconazole-d3 (nitrate) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetics . This labeling allows for precise quantification and tracking of the compound in various biological systems .

Properties

Molecular Formula

C15H18Cl2N4O5

Molecular Weight

408.2 g/mol

IUPAC Name

nitric acid;1-[[4,4,5-trideuterio-2-(2,4-dichlorophenyl)-5-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4)/i7D2,12D;

InChI Key

OHCCKHXQYTUYED-XIQAKCKDSA-N

Isomeric SMILES

[2H]C1(C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)([2H])CCC)[2H].[N+](=O)(O)[O-]

Canonical SMILES

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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